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Compound of Interest

Compound Name: 2-Chloro-5-hydroxybenzaldehyde

Cat. No.: B104083

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral characteristics of 2-
Chloro-5-hydroxybenzaldehyde (C7HsClOz), a valuable intermediate in organic synthesis.
This document details its proton nuclear magnetic resonance (*H NMR), carbon-13 nuclear
magnetic resonance (*3C NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data.
Detailed experimental protocols for acquiring this data are provided, alongside a visualization
of its synthetic pathway.

Spectroscopic Data Analysis

The structural elucidation of 2-Chloro-5-hydroxybenzaldehyde is supported by a combination
of spectroscopic techniques. The following sections and tables summarize the key data
obtained from *H NMR, 3C NMR, IR, and mass spectrometry.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

The H NMR spectrum of 2-Chloro-5-hydroxybenzaldehyde, typically recorded in deuterated
chloroform (CDCIs), reveals distinct signals for the aldehydic, aromatic, and hydroxyl protons.

Table 1: 1H NMR Spectral Data of 2-Chloro-5-hydroxybenzaldehyde (CDCIs)
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
_ Aldehyde (CHO)
10.43 Singlet (s) 1H
Proton
7.55 Doublet (d) 1H Aromatic Proton (H-6)
] Aromatic Protons (H-
7.34 Multiplet (m) 2H
3, H-4)
~5.0-6.0 Broad Singlet 1H Hydroxyl (OH) Proton

Note: The hydroxyl proton signal can be broad and its chemical shift may vary depending on
concentration and solvent.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental 13C NMR data for 2-Chloro-5-hydroxybenzaldehyde is not readily
available in public databases, the expected chemical shifts can be predicted based on the
substituent effects on the aromatic ring. The spectrum will show seven distinct carbon signals.

Table 2: Predicted 3C NMR Spectral Data of 2-Chloro-5-hydroxybenzaldehyde

Predicted Chemical Shift (0) ppm Carbon Assignment
~190 C=0 (Aldehyde)

~155 C-5 (C-OH)

~135 C-1

~125 C-6

~122 C-2 (C-Cl)

~120 C-4

~115 C-3

Infrared (IR) Spectroscopy
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The IR spectrum provides key information about the functional groups present in the molecule.
The spectrum is characterized by strong absorptions corresponding to the hydroxyl, carbonyl,
and aromatic moieties.

Table 3: Key IR Absorption Data for 2-Chloro-5-hydroxybenzaldehyde

Wavenumber (cm~?) Vibration Type Functional Group

3200-3400 (broad) O-H Stretch Phenolic Hydroxyl
~3050 C-H Stretch Aromatic
2850-2950 C-H Stretch Aldehyde

~1680 (strong) C=0 Stretch Aldehyde Carbonyl
1500-1600 C=C Stretch Aromatic Ring
~1280 C-O Stretch Phenol

~750 C-CI Stretch Aryl Halide

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 2-Chloro-5-hydroxybenzaldehyde reveals a
distinct molecular ion peak and a characteristic fragmentation pattern. The presence of chlorine
is indicated by the M+2 isotopic peak.

Table 4. Mass Spectrometry Data for 2-Chloro-5-hydroxybenzaldehyde

m/z Ratio Proposed Fragment Notes

158 [M+2]+ Isotopic peak due to 37Cl
156 [M]* Molecular lon

155 [M-H]* Loss of a hydrogen radical
127 [M-CHOJ* Loss of the formyl group
99 (M-CHO-COJ* Subsequent loss of carbon

monoxide
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Synthesis Workflow

2-Chloro-5-hydroxybenzaldehyde can be synthesized via the electrophilic chlorination of 3-
hydroxybenzaldehyde. The reaction uses an acid catalyst and a chlorinating agent such as N-
chlorosuccinimide (NCS).[1] This process yields a mixture of isomers, including the target
compound.
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Synthesis of 2-Chloro-5-hydroxybenzaldehyde.
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Experimental Protocols

The acquisition of the presented spectroscopic data follows standard laboratory procedures.
Below are detailed methodologies for each key technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 2-Chloro-5-hydroxybenzaldehyde (approx. 10-20 mg for *H, 30-50 mg for 13C) is
dissolved in 0.6-0.7 mL of deuterated chloroform (CDCIs) in a standard 5 mm NMR tube. The
chemical shifts are referenced to the residual solvent peak or an internal standard like
tetramethylsilane (TMS) at 0 ppm.

e 1H NMR: The spectrum is recorded on a 400 MHz (or higher) spectrometer. A sufficient
number of scans are acquired to ensure a good signal-to-noise ratio.

e 13C NMR: The spectrum is recorded on a corresponding 100 MHz (or higher) spectrometer. A
greater number of scans is typically required due to the low natural abundance of the 13C
isotope.

Attenuated Total Reflectance Infrared (ATR-IR)
Spectroscopy

A small amount of solid 2-Chloro-5-hydroxybenzaldehyde is placed directly onto the diamond
crystal of an ATR accessory fitted into an FTIR spectrometer. Pressure is applied to ensure firm
contact between the sample and the crystal. A background spectrum of the clean, empty crystal
is recorded first and automatically subtracted from the sample spectrum. The spectrum is
typically recorded over a range of 4000-400 cm~* with a resolution of 4 cm™1,

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, a dilute solution of 2-Chloro-5-hydroxybenzaldehyde in a volatile
organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the gas chromatograph.
The compound is separated from the solvent and any impurities on a capillary column (e.g.,
DB-5ms) before entering the mass spectrometer. Electron ionization (El) is typically used with
an ionization energy of 70 eV. The mass analyzer then separates the resulting ions based on
their mass-to-charge ratio.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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